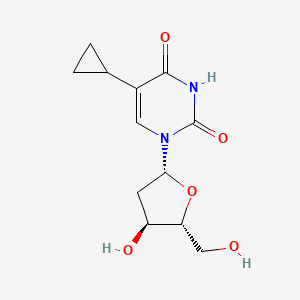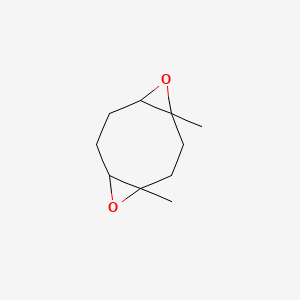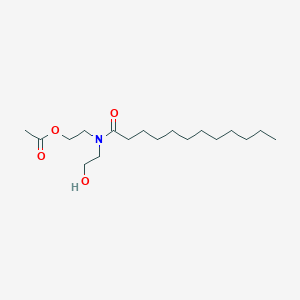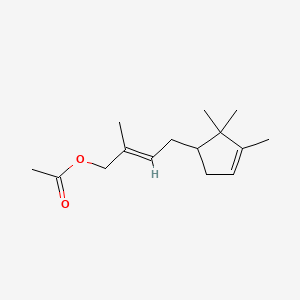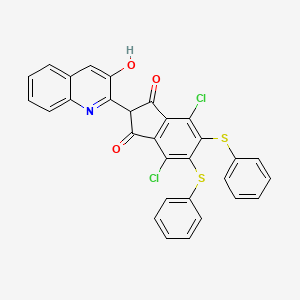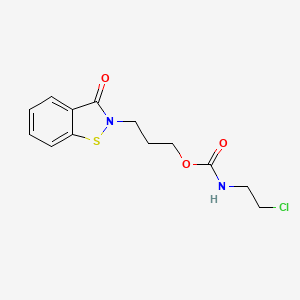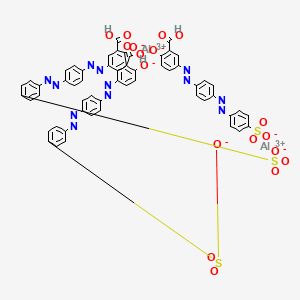
Trialuminium bis(5-((4-((4-sulphonatophenyl)azo)phenyl)azo)salicylate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trialuminium bis(5-((4-((4-sulphonatophenyl)azo)phenyl)azo)salicylate) is a complex organometallic compound with the molecular formula C38H24Al3N8O12S2. It is known for its vibrant color and is often used in various industrial applications, particularly in dyeing and pigmentation processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trialuminium bis(5-((4-((4-sulphonatophenyl)azo)phenyl)azo)salicylate) typically involves the reaction of salicylic acid derivatives with diazonium salts of sulphonatophenyl compounds. The process includes multiple steps of diazotization and coupling reactions under controlled pH and temperature conditions to ensure the formation of the desired azo compound .
Industrial Production Methods
Industrial production of this compound is carried out in large-scale reactors where precise control of reaction parameters such as temperature, pH, and reactant concentrations is maintained. The final product is purified through crystallization and filtration processes to achieve high purity levels required for its applications .
化学反応の分析
Types of Reactions
Trialuminium bis(5-((4-((4-sulphonatophenyl)azo)phenyl)azo)salicylate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states of aluminum and modified azo compounds.
Reduction: It can be reduced to form amine derivatives, which are useful intermediates in organic synthesis.
Substitution: The compound can participate in substitution reactions where the sulphonate groups can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various substituted azo compounds, amine derivatives, and oxidized aluminum complexes .
科学的研究の応用
Trialuminium bis(5-((4-((4-sulphonatophenyl)azo)phenyl)azo)salicylate) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in analytical chemistry for the detection and quantification of metal ions.
Biology: The compound is employed in staining techniques for microscopy to visualize cellular components.
Medicine: Research is ongoing into its potential use as a diagnostic agent in medical imaging.
作用機序
The mechanism of action of Trialuminium bis(5-((4-((4-sulphonatophenyl)azo)phenyl)azo)salicylate) involves its ability to form stable complexes with metal ions. The azo groups in the compound can undergo electron transfer reactions, making it useful in various redox processes. The molecular targets include metal ions and other electron-rich species, and the pathways involved are primarily related to redox chemistry and coordination chemistry .
類似化合物との比較
Similar Compounds
Trialuminium bis(5-((4-((4-sulphonatophenyl)azo)phenyl)azo)benzoate): Similar in structure but with a benzoate group instead of a salicylate group.
Trialuminium bis(5-((4-((4-sulphonatophenyl)azo)phenyl)azo)acetate): Contains an acetate group, leading to different chemical properties and applications.
Uniqueness
Trialuminium bis(5-((4-((4-sulphonatophenyl)azo)phenyl)azo)salicylate) is unique due to its specific combination of azo and salicylate groups, which confer distinct chemical reactivity and stability. This makes it particularly valuable in applications requiring stable and vibrant dyes .
特性
CAS番号 |
84681-82-3 |
|---|---|
分子式 |
C57H36Al2N12O18S3 |
分子量 |
1327.1 g/mol |
IUPAC名 |
dialuminum;4-[[4-[(3-carboxy-4-oxidophenyl)diazenyl]phenyl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/3C19H14N4O6S.2Al/c3*24-18-10-7-15(11-17(18)19(25)26)23-22-13-3-1-12(2-4-13)20-21-14-5-8-16(9-6-14)30(27,28)29;;/h3*1-11,24H,(H,25,26)(H,27,28,29);;/q;;;2*+3/p-6 |
InChIキー |
XOOCYHGRZRZNOO-UHFFFAOYSA-H |
正規SMILES |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)[O-])N=NC3=CC(=C(C=C3)[O-])C(=O)O.C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)[O-])N=NC3=CC(=C(C=C3)[O-])C(=O)O.C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)[O-])N=NC3=CC(=C(C=C3)[O-])C(=O)O.[Al+3].[Al+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


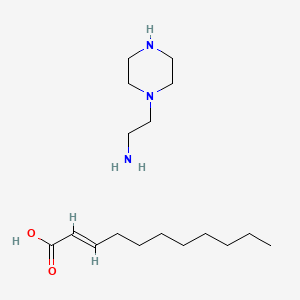

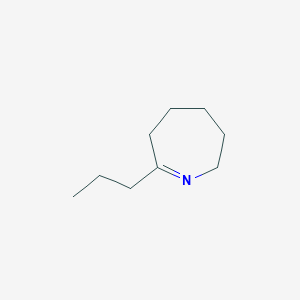
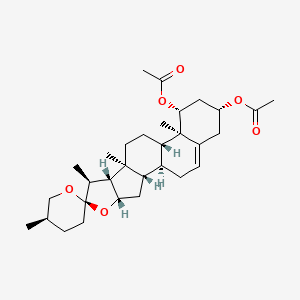
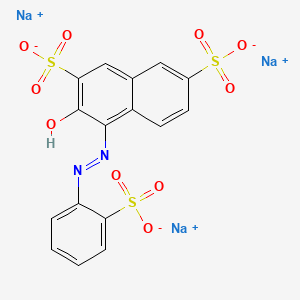

![2-(2-Chlorophenyl)-2-methoxy-1-oxaspiro[2.4]heptane](/img/structure/B12682181.png)
